Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate
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Overview
Description
Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate is a chemical compound with the molecular formula C₆H₄BrNaO₄S₂ and a molecular weight of 307.12 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate typically involves the sulfonylation of thiophene derivatives. One common method includes the reaction of 2-bromo-5-(methoxycarbonyl)thiophene with sodium sulfinate under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes, utilizing advanced reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfinate group can be oxidized to sulfonate or reduced to sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophene derivatives, while oxidation and reduction reactions can produce sulfonates or sulfides .
Scientific Research Applications
Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is crucial for its role in various synthetic pathways and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfonate
- Sodium 2-chloro-5-(methoxycarbonyl)thiophene-3-sulfinate
- Sodium 2-bromo-5-(ethoxycarbonyl)thiophene-3-sulfinate
Uniqueness
Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate is unique due to its specific substitution pattern and the presence of both bromine and sulfinate groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C6H4BrNaO4S2 |
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Molecular Weight |
307.1 g/mol |
IUPAC Name |
sodium;2-bromo-5-methoxycarbonylthiophene-3-sulfinate |
InChI |
InChI=1S/C6H5BrO4S2.Na/c1-11-6(8)3-2-4(13(9)10)5(7)12-3;/h2H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
HLYCVDBWGLUJET-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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